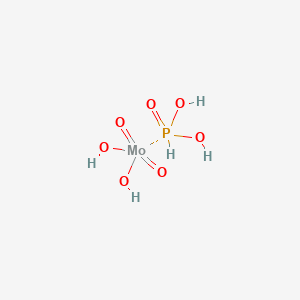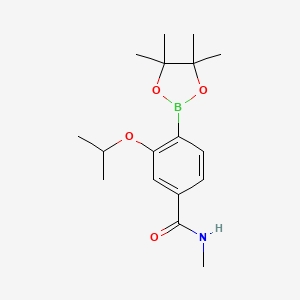![molecular formula C12H22N2 B13720584 (1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane CAS No. 161513-67-3](/img/structure/B13720584.png)
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a diazatricyclic core, which contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diazatricyclic Core: This step involves the cyclization of a suitable precursor containing nitrogen atoms to form the diazatricyclic core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylammonium lead halide: A compound with a perovskite structure used in solar cells and other applications.
Vinyl chloride: A compound used in the production of polyvinyl chloride (PVC) and other industrial applications.
Uniqueness
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane is unique due to its tricyclic structure and the presence of nitrogen atoms, which contribute to its distinctive chemical properties and reactivity. This sets it apart from other similar compounds and makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
161513-67-3 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane |
InChI |
InChI=1S/C12H22N2/c1-13-7-10-6-11(9-13)12-4-2-3-5-14(12)8-10/h10-12H,2-9H2,1H3/t10-,11+,12-/m1/s1 |
Clé InChI |
JHVZGAIDVLLSEV-GRYCIOLGSA-N |
SMILES isomérique |
CN1C[C@H]2C[C@@H](C1)[C@H]3CCCCN3C2 |
SMILES canonique |
CN1CC2CC(C1)C3CCCCN3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
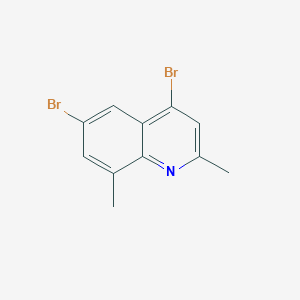
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)
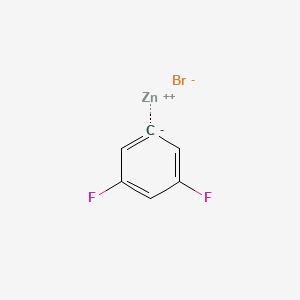
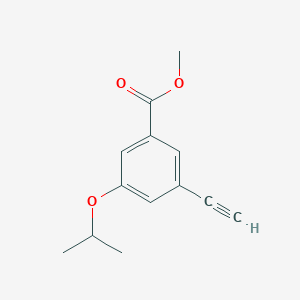
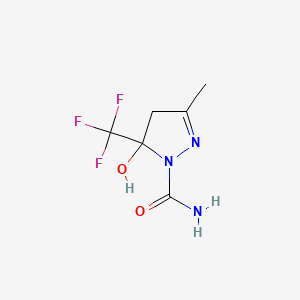
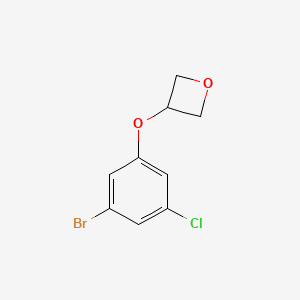
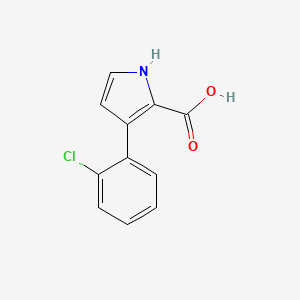
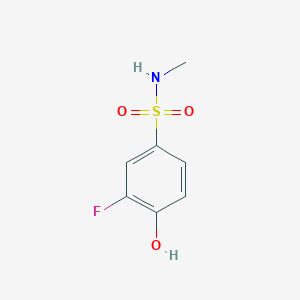
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
